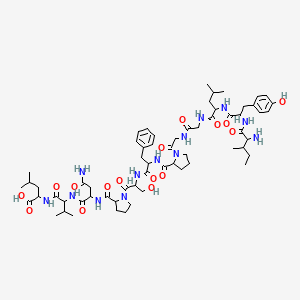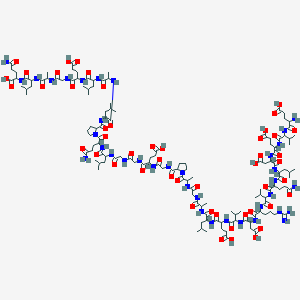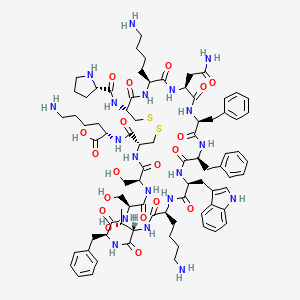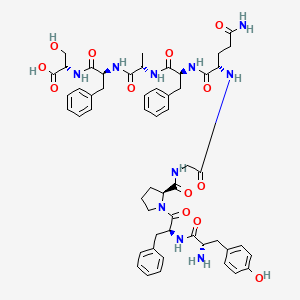
26Rfa, Hypothalamic Peptide, human
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
26Rfa is a neuropeptide belonging to the RFamide peptide family . It exhibits orexigenic activity and has been associated with obesity . The 26RFa gene is exclusively expressed in the ventromedial hypothalamic nucleus and in the lateral hypothalamic area . The primary structures of human, rat, and frog 26RFa exhibit approximately 80% identity .
Synthesis Analysis
The 26RFa gene is expressed in the hypothalamus, specifically in the ventromedial hypothalamic nucleus and the lateral hypothalamic area . The primary structures of human, rat, and frog 26RFa exhibit approximately 80% identity .Molecular Structure Analysis
The molecular formula of 26Rfa is C127H195N37O37 . The sequence of 26Rfa is Thr-Ser-Gly-Pro-Leu-Gly-Asn-Leu-Ala-Glu-Glu-Leu-Asn-Gly-Tyr-Ser-Arg-Lys-Lys-Gly-Gly-Phe-Ser-Phe-Arg-Phe-NH2 .Physical And Chemical Properties Analysis
The molecular weight of 26Rfa is 2832.13 . It is recommended to store 26Rfa at -20°C . The peptide is soluble in water .Applications De Recherche Scientifique
Orexigenic Activity and Food Intake Regulation
26RFa, a hypothalamic neuropeptide, exhibits significant orexigenic activity. It stimulates food intake in mammals, indicating its crucial role in the regulation of feeding behavior. This effect is observed across various species, including rodents and birds, suggesting a widespread biological function in vertebrates (Chartrel et al., 2003; Ukena et al., 2010; Chartrel et al., 2005).
Regulation of Glucose Homeostasis
26RFa has been identified as an incretin that regulates glucose homeostasis. It has been shown to reduce glucose-induced hyperglycemia, increase insulin sensitivity, and enhance insulin production. This suggests a potential role in managing conditions like diabetes and obesity (El Mehdi et al., 2021; Prévost et al., 2015).
Role in Energy Metabolism
The expression of 26RFa is upregulated in the hypothalamus of obese animals, suggesting its involvement in the development or maintenance of obesity. It demonstrates a crucial role in energy metabolism and may be a significant factor in obesity-related research (Chartrel et al., 2016).
Impact on Gonadotropic Axis
26RFa influences the gonadotropic axis, particularly in female rats, indicating a connection between energy balance and reproduction. This aspect of 26RFa highlights its potential in understanding the complex interplay between reproductive function and body energy stores (Navarro et al., 2006).
Structural and Biochemical Characterization
Studies have provided insights into the structure of 26RFa, revealing its conformation and suggesting crucial domains for receptor interaction. Such structural information is vital for understanding the peptide's biological activity and potential pharmaceutical applications (Thuau et al., 2005).
Neuroendocrine Functions
26RFa plays a significant role in various neuroendocrine functions, including the regulation of feeding behavior and potential modulation of sexual behavior and nociceptive stimuli. This broad range of activities indicates its importance in neuroendocrine research (Bruzzone et al., 2006; Chartrel et al., 2011).
Mécanisme D'action
26Rfa exerts its orexigenic activity by stimulating the release of neuropeptide Y in the arcuate nucleus . It is also identified as the endogenous ligand of the orphan G protein-coupled receptor GPR103 . It has been suggested that 26Rfa neurons are involved in the hypothalamic regulation of glucose homeostasis .
Orientations Futures
Recent studies suggest a peripheral role of hypothalamic neuropeptides controlling feeding behavior in the regulation of glucose homeostasis . This leads to the new concept that hypothalamic neuropeptides may serve as a link between energy and glucose homeostasis, identifying them as potential therapeutic targets for the treatment of diabetes and obesity .
Propriétés
IUPAC Name |
5-[[1-[[1-[[4-amino-1-[[2-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[2-[[2-[[1-[[1-[[1-[[5-carbamimidamido-1-[(1-carboxy-2-phenylethyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[2-[[2-[[4-amino-2-[[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H194N36O38/c1-66(2)49-82(158-123(198)94-35-24-48-163(94)101(175)62-143-109(184)91(63-164)162-124(199)104(132)70(8)167)107(182)141-61-100(174)147-89(57-96(131)170)120(195)155-83(50-67(3)4)115(190)144-69(7)105(180)148-80(40-42-102(176)177)113(188)153-81(41-43-103(178)179)114(189)154-84(51-68(5)6)116(191)157-88(56-95(130)169)108(183)142-60-99(173)146-86(54-74-36-38-75(168)39-37-74)118(193)160-92(64-165)121(196)152-78(33-22-46-137-126(133)134)111(186)150-77(32-19-21-45-129)110(185)149-76(31-18-20-44-128)106(181)140-58-97(171)139-59-98(172)145-85(52-71-25-12-9-13-26-71)117(192)161-93(65-166)122(197)156-87(53-72-27-14-10-15-28-72)119(194)151-79(34-23-47-138-127(135)136)112(187)159-90(125(200)201)55-73-29-16-11-17-30-73/h9-17,25-30,36-39,66-70,76-94,104,164-168H,18-24,31-35,40-65,128-129,132H2,1-8H3,(H2,130,169)(H2,131,170)(H,139,171)(H,140,181)(H,141,182)(H,142,183)(H,143,184)(H,144,190)(H,145,172)(H,146,173)(H,147,174)(H,148,180)(H,149,185)(H,150,186)(H,151,194)(H,152,196)(H,153,188)(H,154,189)(H,155,195)(H,156,197)(H,157,191)(H,158,198)(H,159,187)(H,160,193)(H,161,192)(H,162,199)(H,176,177)(H,178,179)(H,200,201)(H4,133,134,137)(H4,135,136,138) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYPFGRTAAPWHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H194N36O38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2833.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)
